molecular formula C9H12Cl2N4 B2466367 (5-Phenyl-4H-1,2,4-Triazol-3-Yl)Methanamine Dihydrochloride CAS No. 1337882-06-0

(5-Phenyl-4H-1,2,4-Triazol-3-Yl)Methanamine Dihydrochloride

Cat. No.: B2466367
CAS No.: 1337882-06-0
M. Wt: 247.12
InChI Key: YMUFDHMCWIQFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-4H-1,2,4-Triazol-3-Yl)Methanamine Dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazines with acylamidine intermediates, followed by cyclization to form the triazole ring . The reaction conditions often include acid catalysis to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-4H-1,2,4-Triazol-3-Yl)Methanamine Dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups to the triazole or phenyl ring .

Mechanism of Action

The mechanism of action of (5-Phenyl-4H-1,2,4-Triazol-3-Yl)Methanamine Dihydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Phenyl-4H-1,2,4-Triazol-3-Yl)Methanamine Dihydrochloride is unique due to its specific substitution pattern on the triazole ring and the presence of the phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and other fields .

Properties

IUPAC Name

(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.2ClH/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7;;/h1-5H,6,10H2,(H,11,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUFDHMCWIQFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.